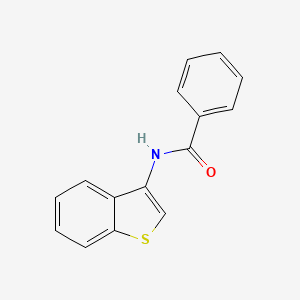

N-(1-Benzothiophen-3-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

697798-90-6 |

|---|---|

Molecular Formula |

C15H11NOS |

Molecular Weight |

253.32 g/mol |

IUPAC Name |

N-(1-benzothiophen-3-yl)benzamide |

InChI |

InChI=1S/C15H11NOS/c17-15(11-6-2-1-3-7-11)16-13-10-18-14-9-5-4-8-12(13)14/h1-10H,(H,16,17) |

InChI Key |

XPNKGMYYHVDYBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CSC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to N-(1-Benzothiophen-3-yl)benzamide

The synthesis of this compound can be approached through various strategies, including multi-step pathways and more streamlined one-pot reactions. The choice of route often depends on the availability of starting materials, desired purity, and scalability of the process.

Multi-Step Synthesis Pathways

A common and versatile approach to the synthesis of this compound involves a multi-step sequence. This typically begins with the formation of the core 3-aminobenzothiophene, which is then acylated to yield the final product.

One plausible pathway starts with the synthesis of a suitable benzothiophene (B83047) precursor. For instance, a substituted o-thiocresol can undergo cyclization to form the benzothiophene ring. Subsequent nitration at the 3-position, followed by reduction of the nitro group, would yield 3-aminobenzothiophene. The final step involves the acylation of this amino group with benzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to afford this compound.

Another potential multi-step route could involve the direct amination of a 3-halobenzothiophene, followed by the same acylation step. The C-N coupling reaction, often catalyzed by a transition metal complex, would be a key transformation in this pathway.

One-Pot Reaction Strategies

To enhance synthetic efficiency, one-pot strategies are highly desirable. While specific one-pot syntheses for this compound are not extensively documented, related methodologies suggest their feasibility. For example, a one-pot synthesis could potentially be designed starting from a readily available benzothiophene. The C-H activation at the 3-position, followed by amination and in-situ acylation, could provide a direct route to the target molecule. Such a process would likely require a carefully selected catalytic system capable of facilitating multiple transformations in a single reaction vessel.

Drawing parallels from the synthesis of other N-substituted heterocycles, a copper-catalyzed Ullmann-type reaction could be adapted for a one-pot procedure. This might involve the reaction of 3-bromobenzothiophene with benzamide (B126) in the presence of a copper catalyst and a suitable ligand and base. nih.govresearchgate.net

Evaluation of Reaction Conditions and Catalyst Systems

The success of both multi-step and one-pot syntheses hinges on the optimization of reaction conditions and the choice of an appropriate catalyst system.

For the acylation step, the reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran. The choice of base is crucial to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the amine.

In the case of C-N coupling reactions for the synthesis of the 3-aminobenzothiophene intermediate, palladium and copper catalysts are commonly employed. The selection of the ligand, base, solvent, and reaction temperature can significantly impact the yield and selectivity of the reaction. For instance, palladium-catalyzed Buchwald-Hartwig amination has proven effective for the formation of C-N bonds with a wide range of substrates.

The following table summarizes typical conditions for related synthetic transformations that could be applied to the synthesis of this compound.

| Reaction Type | Catalyst/Reagent | Solvent | Base | Temperature (°C) | Yield (%) |

| Acylation | Benzoyl Chloride | Pyridine | - | Room Temp | ~87 |

| Ullmann Coupling | Cu₂O | NMP | - | 110 | 54-71 |

| Suzuki Coupling | Pd(OAc)₂ | Toluene | NaOAc | 100 | 59-79 |

This table presents generalized conditions based on similar reactions and may require optimization for the specific synthesis of this compound.

Derivatization Strategies for Structural Modification and Analog Generation

The generation of analogs of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its chemical properties. Derivatization can be targeted at either the benzothiophene core or the benzamide moiety.

Functionalization of the Benzothiophene Core

The benzothiophene ring system offers several positions for functionalization. The C2 position is particularly susceptible to electrophilic substitution. researchgate.net Halogenation, nitration, and Friedel-Crafts acylation can introduce a variety of functional groups at this position. These functionalized intermediates can then be further manipulated. For instance, a halogenated derivative can undergo cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds. researchgate.net

Substituent Effects on the Benzamide Moiety

The aromatic ring of the benzamide moiety provides a versatile handle for introducing substituents. The nature and position of these substituents can have a profound impact on the molecule's properties. Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -NO₂, -CF₃) can be introduced onto the phenyl ring of the benzamide through standard electrophilic aromatic substitution reactions on a substituted benzoic acid precursor, which is then converted to the corresponding benzoyl chloride for the acylation step.

The following table outlines potential derivatization strategies for this compound.

| Moiety | Position for Derivatization | Reaction Type | Potential Functional Groups |

| Benzothiophene | C2 | Electrophilic Substitution | -Br, -Cl, -NO₂, -COCH₃ |

| Benzothiophene | Sulfur | Oxidation | Sulfoxide (S=O), Sulfone (SO₂) |

| Benzamide | Phenyl Ring | Electrophilic Aromatic Substitution | -OCH₃, -Cl, -F, -NO₂ |

This table provides examples of potential derivatization strategies and is not exhaustive.

Exploration of Linker Chemistry and Scaffold Diversity

The exploration of structural analogs of this compound is crucial for developing new chemical entities. This involves modifying the core structure by introducing chemical linkers or altering the fundamental scaffold.

Linker Chemistry: The introduction of a flexible linker between the benzothiophene and benzamide moieties can significantly alter the compound's properties. A prime example is the synthesis of N-(1-benzothiophen-3-ylmethyl)benzamide, which incorporates a methylene (B1212753) (-CH₂-) group as a linker nih.gov. This seemingly minor addition changes the spatial relationship between the two aromatic systems, potentially influencing its biological and chemical behavior.

Scaffold Diversity: The concept of scaffold diversity involves replacing the core benzothiophene or benzamide structures with other heterocyclic or aromatic systems to create functionally distinct molecules. nih.gov The 1,5-benzothiazepane structure, for instance, is recognized as a privileged scaffold due to its presence in a variety of pharmaceutical agents. nih.gov Synthetic strategies can be adapted to create a wide array of derivatives. For example, research into N-substituted benzamide derivatives designed based on other parent compounds demonstrates how modifications to the non-benzothiophene portion can be systematically explored. researchgate.netindexcopernicus.com Similarly, the benzothiophene core could be replaced with other heterocycles like benzimidazoles or benzothiazoles, as seen in the synthesis of related complex amide structures. nih.govrsc.org Such approaches, often part of a scaffold diversity synthesis strategy, aim to generate libraries of compounds with varied three-dimensional shapes and properties from a common starting material. nih.gov

| Modification Type | Example Compound/Scaffold | Key Structural Change | Reference |

|---|---|---|---|

| Linker Insertion | N-(1-benzothiophen-3-ylmethyl)benzamide | Introduction of a methylene (-CH₂-) linker. | nih.gov |

| Scaffold Hopping | N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide | Replacement of benzothiophene with a benzothiazole (B30560) dioxide moiety and addition of a propylamino linker. | nih.gov |

| Scaffold Hopping | 1,5-Benzothiazepanes | Expansion of the sulfur-containing ring to a seven-membered ring. | nih.gov |

| Scaffold Hopping | N-((4-(1H-benzo[d]imidazole-2-yl)phenyl)carbamothioyl)benzamide | Use of a benzimidazole-phenyl scaffold and a thiourea (B124793) linkage instead of a direct amide bond to the core heterocycle. | rsc.org |

Reaction Mechanisms and Mechanistic Investigations

Understanding the reaction mechanisms underlying the synthesis of this compound is fundamental for optimizing reaction conditions and improving yields. Computational and experimental studies provide insight into the intricate steps of bond formation and cleavage.

Detailed Mechanistic Analysis of Key Synthetic Steps

The primary method for synthesizing this compound involves the formation of an amide bond between 3-aminobenzothiophene and a benzoic acid derivative.

Amide Coupling Reactions: A common route involves reacting 3-aminobenzothiophene with benzoyl chloride in a solvent like pyridine. Alternatively, coupling agents can be used. For instance, the synthesis of a related tetrahydro-benzothiophene derivative was achieved by reacting benzoic acid with the corresponding amine in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and triethylamine. nih.gov The reaction proceeds via the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack from the amine.

From Benzoylthioureas: An alternative pathway involves the decomposition of N-aryl-N'-benzoylthioureas. rsc.orgresearchgate.net Mechanistic studies suggest that this transformation can lead to either benzamides or thiobenzamides. The formation of the benzamide is proposed to occur through the migration of an aryl group. rsc.org Density functional theory (DFT) calculations have shown that the formation of the benzamide product is often the thermodynamically favored pathway. rsc.org

From Benzonitriles: A novel approach for forming N-arylamides starts from benzonitriles and N-benzylbenzamidine. mdpi.com This method involves a tandem oxidative rearrangement, showcasing advanced strategies for constructing the amide linkage. mdpi.com

C-H Functionalization: In more complex systems, transition-metal-catalyzed C-H functionalization offers a direct way to form the necessary bonds. For example, copper-mediated reactions of benzamides with elemental sulfur can construct benzo[d]isothiazol-3(2H)-ones through C–S and N–S bond formation, illustrating a mechanistically distinct route to related heterocyclic amides. nih.gov

Role of Intermediates and Transition States

The synthesis of benzamides proceeds through various transient species that dictate the reaction's course and outcome.

Reactive Intermediates: In syntheses starting from thiourea precursors, the reaction between an acid chloride of benzoic acid and potassium thiocyanate (B1210189) generates a benzoyl isothiocyanate intermediate. This species then reacts with the amine to form the target compound. rsc.org In electrochemical syntheses of related benzothiazolones, an initial oxidation of 2-mercaptobenzamide generates a radical intermediate which then couples to form a disulfide intermediate before cyclizing. nih.gov The direct alkylation of certain benzamides using lithium diisopropylamide (LDA) is believed to proceed through an ortho-lithiated benzamide intermediate, which promotes the subsequent reaction. researchgate.netnih.gov In other specialized syntheses, N-nitrosoamidines have been used as stable, activatable intermediates, serving as synthetic equivalents of imidoyl chlorides. mdpi.com

Transition States: Computational studies, such as those using DFT, have been employed to understand the energetics of these reactions. For the formation of N-(carbomylcarbamothioyl)benzamide, the reaction is proposed to proceed through two transition states, with the first (Ts1) being the rate-determining step. nih.gov Similar studies on the decomposition of benzoyl thioureas have calculated the relative energies of intermediates and products, confirming that benzamide formation is often energetically favorable. rsc.org

| Reaction Type | Key Intermediate(s) | Transition State Feature | Reference |

|---|---|---|---|

| Thiourea-based Synthesis | Benzoyl isothiocyanate | - | rsc.org |

| Electrochemical Synthesis | Thio-radical, Disulfide intermediate | - | nih.gov |

| Base-mediated Alkylation | ortho-Lithiated benzamide | - | researchgate.netnih.gov |

| N-Nitrosoamidine Reaction | N-nitrosoamidine (imidoyl chloride equivalent) | - | mdpi.com |

| Carbamothioylbenzamide Formation | Highly unstable species with requisite orientation | Two transition states (Ts1 and Ts2), with Ts1 being rate-determining. | nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy probes the vibrational energy levels of molecules, providing characteristic frequencies for different functional groups.

The IR and Raman spectra of N-(1-Benzothiophen-3-yl)benzamide would be rich with information. The most prominent and diagnostic peaks would be associated with the amide and aromatic functionalities.

N-H Stretch: A sharp to moderately broad band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C=O Stretch (Amide I band): A strong absorption is anticipated around 1650-1680 cm⁻¹, characteristic of the carbonyl stretching vibration in an amide.

N-H Bend (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, is expected to appear in the region of 1510-1550 cm⁻¹.

Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of bands in the 1450-1600 cm⁻¹ region would be indicative of the aromatic rings.

C-S Stretch: The benzothiophene (B83047) C-S stretching vibration is expected to be a weaker band in the region of 600-800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide | N-H Stretch | 3300 - 3500 | Medium-Strong |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| Amide | N-H Bend (Amide II) | 1510 - 1550 | Medium-Strong |

| Aromatic | C-H Stretch | > 3000 | Medium |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Benzothiophene | C-S Stretch | 600 - 800 | Weak-Medium |

Note: These are predicted values and may be influenced by the physical state of the sample (solid or solution).

Identification of Intra- and Intermolecular Interactions

In a molecule like this compound, intramolecular hydrogen bonds are possible. For instance, in the related compound N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, a short intramolecular hydrogen bond between the amide proton (N-H) and the oxygen atom of the benzoyl group (C=O) is observed. nih.gov This type of interaction leads to the formation of a stable six-membered ring, often referred to as an S(6) ring motif in crystallographic studies. nih.gov Such intramolecular interactions can significantly influence the planarity and conformational preferences of the molecule.

Intermolecular interactions are the forces that hold molecules together in a crystal lattice. In aromatic-rich compounds like this compound, π-π stacking interactions are common. These occur when the electron-rich π systems of the benzothiophene and benzamide (B126) rings of neighboring molecules align. For example, in the crystal structure of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, weak π-π stacking interactions are present, with a centroid-centroid separation of 3.9009 (10) Å. nih.gov Hydrogen bonds, particularly between the amide N-H group of one molecule and the carbonyl C=O group of another, are also critical in dictating the supramolecular assembly.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides invaluable information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is a highly accurate method for determining the elemental formula of a compound. It can measure the mass of an ion with a very high degree of precision, typically to four or five decimal places. This allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

In mass spectrometry, molecules are often subjected to energy that causes them to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to deduce the connectivity of atoms.

For benzamide derivatives, a common fragmentation pathway involves the cleavage of the amide bond. The molecular ion can lose the NH₂ group, resulting in a stable benzoyl cation, which can further fragment to a phenyl cation. In more complex benzamides, the fragmentation pattern provides a fingerprint that can confirm the identity of the compound and reveal structural isomers. The analysis of these patterns is a cornerstone of structural elucidation.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Architecture

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and details about the crystal packing.

By analyzing the diffraction pattern of a single crystal, it is possible to determine its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice).

For the related compound, N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, these parameters have been determined as follows nih.gov:

| Crystal Data Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 13.5223 (4) |

| b (Å) | 6.23222 (15) |

| c (Å) | 22.2941 (6) |

| α (°) | 90 |

| β (°) | 106.150 (3) |

| γ (°) | 90 |

| Volume (ų) | 1804.66 (9) |

| Z (molecules/unit cell) | 4 |

| Note: Data is for the related compound N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide. |

In the case of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, the dihedral angles between the mean plane of the thiophene (B33073) ring and the phenyl rings are 7.1 (1)° and 59.0 (2)°. nih.gov The two phenyl rings are twisted with respect to each other by 54.1 (1)°. nih.gov These values quantify the non-planar nature of the molecule in the solid state. For this compound, similar analyses would reveal the relative orientations of the benzothiophene and benzamide moieties, providing a complete and unambiguous picture of its solid-state structure.

Characterization of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Van der Waals Forces

The molecular structure of this compound, featuring a hydrogen bond donor (the N-H group of the amide linkage) and acceptor (the carbonyl oxygen), as well as two aromatic systems (the benzothiophene and benzene (B151609) rings), dictates the primary non-covalent interactions that govern its crystal packing.

Hydrogen Bonding: The most significant intermolecular interaction expected in the crystal structure of this compound is the hydrogen bond between the amide N-H donor and the carbonyl C=O acceptor of a neighboring molecule. This interaction is a ubiquitous feature in the crystal structures of secondary amides, leading to the formation of well-defined supramolecular synthons. Typically, these N-H···O=C hydrogen bonds result in the formation of infinite chains or cyclic dimers. For instance, in many benzamide derivatives, a common motif is the C(4) chain, where molecules are linked head-to-tail in a linear fashion.

Investigation of Conformational Polymorphism and Pseudopolymorphism

Conformational Polymorphism: The potential for this compound to exhibit conformational polymorphism arises from the rotational freedom around the C-N amide bond and the C-C bonds connecting the aromatic rings to the amide linkage. Different torsional angles between the benzothiophene ring, the amide plane, and the benzene ring can lead to distinct molecular conformations that may pack into different crystal lattices, resulting in polymorphs with different physical properties. The study of related benzamide compounds has shown that even subtle changes in molecular conformation can lead to different packing arrangements and, thus, polymorphism. The crystallization conditions, such as the choice of solvent and temperature, can significantly influence which polymorph is obtained.

Pseudopolymorphism: Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice (solvates) or the presence of water molecules (hydrates), is also a possibility for this compound. The hydrogen bonding capabilities of the amide group could facilitate the inclusion of protic solvent molecules. The characterization of such forms would involve techniques like thermogravimetric analysis (TGA) to determine the loss of solvent upon heating, in conjunction with single-crystal or powder X-ray diffraction to elucidate the structural role of the included solvent molecules.

Disorder Phenomena in Crystal Structures and Refinement Methodologies

Disorder in the crystal structure of this compound could manifest in several ways.

Conformational Disorder: One likely form of disorder is conformational, where a part of the molecule adopts two or more orientations within the same crystal lattice site. For instance, the benzothiophene or the phenyl group could exhibit rotational disorder. In such cases, the electron density corresponding to the disordered part is smeared out, and during crystallographic refinement, the disordered fragment is modeled as a combination of two or more positions with partial occupancies that sum to unity.

Positional Disorder: Whole-molecule positional disorder is also a possibility, though generally less common for molecules of this size unless significant voids are present in the crystal packing.

Refinement Methodologies: The refinement of a crystal structure containing disorder requires specialized techniques. The disordered parts of the molecule are typically modeled using constraints or restraints to maintain sensible molecular geometries. For example, the bond lengths and angles of a disordered aromatic ring would be restrained to be similar to those of a well-behaved, ordered ring. The occupancy factors of the different conformers are refined to best fit the experimental electron density. Advanced refinement programs allow for the implementation of such models to achieve a stable and chemically meaningful representation of the disordered crystal structure.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic structure and intrinsic properties of the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. bohrium.com For N-(1-Benzothiophen-3-yl)benzamide, geometry optimization is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311G or higher. rjptonline.orgresearchgate.net This process determines the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. The optimization of the molecular structure is crucial as it forms the basis for all subsequent computational analyses. The resulting optimized geometry reflects a stable conformation where the benzothiophene (B83047) and benzamide (B126) moieties are oriented to minimize steric hindrance and maximize electronic stability.

| Parameter | Bond | Value (Å or °) |

|---|---|---|

| Bond Length | C=O | 1.23 |

| Bond Length | C-N (amide) | 1.36 |

| Bond Length | N-H | 1.01 |

| Bond Length | C-S (thiophene) | 1.77 |

| Bond Angle | O=C-N | 122.5 |

| Bond Angle | C-N-C (thiophene) | 128.0 |

| Dihedral Angle | C(aromatic)-C(aromatic)-C=O | 180.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. bhu.ac.in For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiophene ring system, while the LUMO may be distributed over the benzamide moiety, particularly the carbonyl group.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.20 |

| LUMO | -1.85 |

| Energy Gap (ΔE) | 4.35 |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. libretexts.org The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative oxygen atom of the carbonyl group and the sulfur atom of the benzothiophene ring, indicating these as likely sites for electrophilic attack. researchgate.net Conversely, regions of positive potential (blue) are anticipated around the amide proton (N-H), suggesting it as a potential site for nucleophilic interaction. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. youtube.com It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). beilstein-journals.org For this compound, significant hyperconjugative interactions are expected. These include the delocalization of the lone pair electrons from the nitrogen atom into the antibonding orbital of the carbonyl group (n(N) → π*(C=O)), which contributes to the stability of the amide bond. Other important interactions likely involve the delocalization between the π-orbitals of the aromatic rings.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(N) | π(C=O) | 55.20 |

| π(C=C) (Benzene) | π(C=C) (Benzene) | 20.50 |

| π(C=C) (Thiophene) | π(C=C) (Thiophene) | 18.75 |

| LP(S) | π(C=C) (Thiophene) | 15.30 |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically carried out using DFT, help in the assignment of experimental vibrational bands to specific molecular motions. rsc.org For this compound, characteristic vibrational modes include the N-H stretching, C=O stretching, C-N stretching, and various aromatic C-H and C=C vibrations. niscair.res.innih.gov The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, thereby improving the correlation with experimental data. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | 3450 | Amide N-H stretch |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretch |

| ν(C=O) | 1685 | Amide I band (C=O stretch) |

| δ(N-H) | 1540 | Amide II band (N-H bend) |

| ν(C-N) | 1310 | Amide III band (C-N stretch) |

| ν(C-S) | 700 | Thiophene (B33073) C-S stretch |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and dynamic behavior of this compound. nih.gov These simulations can reveal how the molecule behaves in different environments, such as in solution, and can identify the most populated conformational states. ut.ee For a molecule with multiple rotatable bonds, such as the one connecting the benzothiophene and benzamide moieties, MD simulations are particularly useful for exploring the potential energy surface and understanding the dynamics of conformational changes. fu-berlin.de

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Contributions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal structure. For this compound, this analysis would involve mapping the electron distribution of the molecule within a crystalline environment. The resulting surface is color-coded to represent different types of intermolecular contacts and their relative strengths.

A key output of this analysis is the 2D fingerprint plot, which summarizes the intermolecular contacts. For a molecule like this compound, one would expect to observe significant contributions from H···H, C···H/H···C, O···H/H···O, N···H/H···N, and S···H/H···S contacts. The precise percentages of these interactions would provide a quantitative understanding of the forces holding the molecules together in a solid state. This data is crucial for understanding the compound's polymorphism, solubility, and other macroscopic properties.

Molecular Docking Studies for Predictive Binding and Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand, such as this compound, and a protein target.

Ligand-Protein Binding Pose Prediction and Scoring

In a hypothetical docking study, this compound would be computationally "docked" into the active site of a selected protein. The process would generate multiple possible binding poses. Each pose is then evaluated using a scoring function, which estimates the binding affinity. The pose with the best score represents the most likely binding conformation.

Analysis of Ligand-Receptor Interaction Energies

The scoring functions in molecular docking provide an estimation of the ligand-receptor interaction energy, often expressed in kcal/mol. This value is a composite of various energy terms, including van der Waals forces, electrostatic interactions, and hydrogen bonding. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein.

Identification of Key Binding Site Residues

Analysis of the best-docked pose allows for the identification of specific amino acid residues in the protein's binding site that interact with the ligand. For this compound, key interactions could involve hydrogen bonds between the amide group and polar residues, as well as hydrophobic interactions involving the benzothiophene and benzoyl rings.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical methods.

Development of Predictive Models based on Molecular Descriptors

To develop a QSAR model for a series of analogs of this compound, a range of molecular descriptors would first be calculated. These can include constitutional, topological, geometrical, and electronic descriptors. Statistical methods such as multiple linear regression or machine learning algorithms would then be used to build a mathematical model that relates these descriptors to the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding further drug development efforts.

Molecular Interactions and Biological Activity Mechanisms in Vitro and in Silico Focus

Enzyme Modulation and Inhibition Mechanisms

The ability of small molecules to modulate enzyme activity is a cornerstone of drug discovery. Benzothiophene (B83047) and benzamide (B126) derivatives have been extensively studied for their enzyme inhibitory potential against a variety of targets.

In Vitro Enzyme Inhibition Assays and Kinetic Studies

In vitro enzyme assays are fundamental in determining the inhibitory potential of a compound. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound. The concentration of the inhibitor required to reduce the enzyme's activity by 50% is known as the half-maximal inhibitory concentration (IC₅₀), a key parameter for quantifying inhibitory potency. Kinetic studies further elucidate the mechanism of inhibition, such as competitive, non-competitive, or uncompetitive inhibition, by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, Kₘ and Vₘₐₓ. For instance, the inhibitory activity of various compounds against enzymes like tyrosinase is often determined using spectrophotometric methods with substrates like L-DOPA. unifi.it Similarly, cholinesterase inhibition is commonly assessed using Ellman's method.

Investigations into Specific Enzyme Targets

Based on the activities of related compounds, N-(1-Benzothiophen-3-yl)benzamide could potentially interact with several key enzymes.

Topoisomerases: These enzymes are crucial for managing DNA topology and are significant targets for anticancer drugs. nih.gov Assays to determine topoisomerase inhibition involve measuring the relaxation of supercoiled DNA or the decatenation of double-stranded DNA. nih.gov While direct evidence for this compound is lacking, various N-substituted benzamide derivatives have been synthesized and evaluated for their topoisomerase inhibitory activities. researchgate.netnih.gov

Glucokinases: As a key regulator of glucose homeostasis, glucokinase is a target for anti-diabetic drugs. nih.gov Benzamide derivatives have been investigated as glucokinase activators, which work by lowering blood glucose levels and increasing insulin (B600854) secretion. nih.govnih.gov Computational and in vivo studies on 3,5-disubstituted benzamides have demonstrated their potential in this area. mdpi.com

Tyrosinase: This copper-containing enzyme is a key player in melanin (B1238610) biosynthesis, making it a target for agents addressing hyperpigmentation. mdpi.com Numerous benzamide and benzothiazole (B30560) derivatives have been shown to inhibit tyrosinase. nih.gov For example, N-(acryloyl)benzamide derivatives have demonstrated potent tyrosinase inhibition in vitro. Docking studies often reveal that these inhibitors interact with key residues in the enzyme's active site.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical targets in the management of Alzheimer's disease. The benzothiophene scaffold has been incorporated into cholinesterase inhibitors. sophion.com

Lipoxygenase: Lipoxygenases are involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Therefore, inhibitors of these enzymes have anti-inflammatory potential. While specific data for this compound is unavailable, other complex heterocyclic compounds are known to inhibit lipoxygenase. nih.govnih.gov

Table 1: In Vitro Enzyme Inhibition by Benzothiophene and Benzamide Derivatives This table presents data for compounds structurally related to this compound, as direct data for the specified compound is not available.

| Compound Class | Enzyme Target | Key Findings | Reference(s) |

|---|---|---|---|

| N-(acryloyl)benzamide derivatives | Tyrosinase | Showed significant inhibition of mushroom tyrosinase in vitro. | |

| 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles | Tyrosinase | Exhibited potent tyrosinase inhibitory activity, with one compound having an IC₅₀ value of 0.2 µM. nih.gov | nih.gov |

| 3,5-Disubstituted benzamides | Glucokinase | Act as potent glucokinase activators with good oral availability and robust glucose-lowering effects in diabetic rodent models. mdpi.com | nih.govmdpi.com |

| Benzothiophene-chalcone hybrids | Cholinesterases | Demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). sophion.com | sophion.com |

Mechanistic Pathways of Enzyme Inhibition at the Molecular Level

Molecular docking and simulation studies are invaluable tools for understanding how inhibitors bind to their target enzymes at the molecular level. These in silico methods can predict the binding mode, identify key interacting amino acid residues, and rationalize the observed structure-activity relationships. For instance, docking studies of tyrosinase inhibitors have revealed the importance of interactions with the copper ions in the active site and surrounding residues. Similarly, for cholinesterase inhibitors, interactions with the catalytic triad (B1167595) and peripheral anionic site are often crucial for potent inhibition.

Receptor Binding and Signal Transduction Pathway Investigations

The interaction of small molecules with cellular receptors is a primary mechanism for initiating or modulating signal transduction pathways.

In Vitro Receptor Binding Assays and Functional Studies

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest and measure the ability of the test compound to displace the radioligand. Functional assays, on the other hand, measure the biological response elicited by the ligand upon binding to the receptor, such as changes in second messenger levels or ion channel activity.

Allosteric Modulation Mechanisms of Receptors

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. This can lead to a change in the receptor's conformation, which in turn can enhance or diminish the binding or signaling of the endogenous ligand.

A₁ Adenosine (B11128) Receptor: The A₁ adenosine receptor is a G protein-coupled receptor (GPCR) that plays a role in various physiological processes. Several 2-amino-3-benzoylthiophenes, which are structurally related to the benzothiophene core of this compound, have been identified as allosteric enhancers of the A₁ adenosine receptor. nih.gov These compounds were found to increase the binding of agonist ligands to the receptor and enhance its function. nih.govnih.gov They appear to act by slowing the dissociation of the agonist from the receptor. nih.gov

RORγt: Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that is a potential drug target for inflammatory and autoimmune diseases. Although no direct data exists for this compound, other benzothiophene derivatives have been investigated as modulators of RORγt.

Kv1.3 Ion Channels: The voltage-gated potassium channel Kv1.3 is involved in the activation of T-lymphocytes and is a target for immunosuppressive drugs. Benzamide derivatives have been developed as potent blockers of the Kv1.3 ion channel. These compounds are typically evaluated using patch-clamp electrophysiology to measure their effect on ion channel currents. nih.gov

Table 2: Receptor Modulation by Benzothiophene and Benzamide Derivatives This table presents data for compounds structurally related to this compound, as direct data for the specified compound is not available.

| Compound Class | Receptor Target | Mechanism of Action | Key Findings | Reference(s) |

|---|---|---|---|---|

| 2-Amino-3-benzoylthiophenes | A₁ Adenosine Receptor | Allosteric Enhancement | Increased the binding of agonist ligands and enhanced receptor function. nih.govnih.gov | nih.govnih.gov |

| Benzamide derivatives | Kv1.3 Ion Channel | Blockade | Showed potent inhibitory activity against the Kv1.3 channel in patch-clamp assays. | nih.gov |

Agonist and Antagonist Activity Profiles in Cellular Models

The benzothiophene scaffold is a versatile pharmacophore found in compounds with diverse agonist and antagonist activities. For instance, certain benzothiophene derivatives have been identified as potent inhibitors in various cellular models.

Substituted thieno[2,3-d]pyrimidine (B153573) derivatives have been designed and synthesized as inhibitors of PI3K (phosphatidylinositol 3-kinase), a key enzyme in cancer progression. nih.gov In vitro evaluation against PI3K isoforms showed that some of these compounds exhibit significant inhibitory activity. nih.gov For example, a derivative bearing a 3-hydroxyphenyl group demonstrated notable inhibition of PI3Kβ and PI3Kγ isoforms. nih.gov

Furthermore, a series of substituted N-(thieno[2,3-b]pyridin-3-yl)-guanidines have been developed as a new class of antidiabetic agents. nih.gov These compounds were found to stimulate insulin secretion in a glucose-dependent manner in rat insulinoma (RIN5F) cells. nih.gov Notably, some compounds in this series were equipotent to the standard aryl-imidazoline, BL 11282, suggesting that the guanidine (B92328) group can act as a bioisostere for the imidazoline (B1206853) ring in this context. nih.gov

The following table summarizes the observed activities of some benzothiophene derivatives in cellular models:

| Compound Class | Cellular Model | Observed Activity | Reference |

| Thieno[2,3-d]pyrimidine derivatives | PI3K isoforms | Inhibition of PI3Kβ and PI3Kγ | nih.gov |

| N-(thieno[2,3-b]pyridin-3-yl)-guanidines | Rat Insulinoma (RIN5F) cells | Glucose-dependent insulin secretion | nih.gov |

Interactions with Biomacromolecules

The interaction of benzothiophene derivatives with essential biomacromolecules like DNA and proteins is a key area of research, providing insights into their mechanisms of action.

DNA Intercalation and Binding Studies

While specific DNA intercalation studies for this compound are unavailable, research on related heterocyclic compounds provides a framework for potential interactions. The planar structure of the benzothiophene ring suggests a possibility of intercalating between DNA base pairs. This mode of interaction is common for many polycyclic aromatic compounds and can lead to significant biological effects, including anticancer activity.

Protein-Ligand Interaction Mechanisms (beyond docking)

Experimental studies have elucidated the interaction of benzothiophene derivatives with proteins. A study on a Benzothiophene‐3‐carbonitrile derivative and its interaction with Human Serum Albumin (HSA) using fluorescence spectroscopy revealed a static quenching mechanism. researchgate.net This indicates the formation of a stable ground-state complex between the compound and the protein. The binding affinity was determined to be 11.49 × 10⁻⁴ mol⁻¹, with a Gibbs free energy change (ΔG) of -6.8 kcal mol⁻¹, suggesting a spontaneous interaction. researchgate.net

In the field of Alzheimer's disease research, benzothiophene–chalcone hybrids have been investigated as inhibitors of cholinesterases (AChE and BChE). nih.gov These studies revealed structure-activity relationships, with some hybrids showing potent inhibition. nih.gov Molecular docking studies further elucidated the binding modes of these inhibitors within the active sites of the enzymes. nih.gov

The table below presents data on the interaction of benzothiophene derivatives with specific proteins:

| Derivative Class | Target Protein | Binding Affinity/Inhibition | Technique | Reference |

| Benzothiophene‐3‐carbonitrile | Human Serum Albumin (HSA) | Kb = 11.49 × 10⁻⁴ mol⁻¹ | Fluorescence Spectroscopy | researchgate.net |

| Benzothiophene–chalcone hybrids | Acetylcholinesterase (AChE) | IC50 = 62.10 μM (for compound 5f) | Enzyme Inhibition Assay | nih.gov |

| Benzothiophene–chalcone hybrids | Butyrylcholinesterase (BChE) | IC50 = 24.35 μM (for compound 5h) | Enzyme Inhibition Assay | nih.gov |

Influence on Protein Folding and Stability

The influence of small molecules on protein folding and stability is a critical aspect of their biological activity. While direct studies on this compound are absent, the observed interactions with proteins like HSA suggest that such compounds can indeed bind to and potentially influence the conformation and stability of proteins. The formation of a stable complex, as seen with the benzothiophene-3-carbonitrile derivative and HSA, implies a degree of stabilization of the protein's structure upon ligand binding. researchgate.net

Exploration of Unique Biological Phenomena

Chemiluminescence Mechanisms and Potential for Probe Development

The benzothiophene core, being a condensed aromatic heterocycle, possesses interesting photophysical properties. researchgate.net While direct evidence for chemiluminescence of this compound is not available, the inherent fluorescence of the benzothiophene system is noteworthy. researchgate.net The fusion of a thiophene (B33073) ring with a benzene (B151609) ring results in a molecule that is significantly more emissive compared to its individual components. researchgate.net

This fluorescence has been harnessed in the development of probes. For instance, benzothiophene derivatives have been explored as ligands for imaging β-amyloid plaques in Alzheimer's disease. nih.gov Furthermore, patents have been filed for benzothiophene derivatives for use in organic electroluminescent devices, where they can function as hole-injecting, hole-transporting, or light-emitting materials. google.com This highlights the potential of the benzothiophene scaffold in the development of probes and materials with specific photophysical properties.

Mechanistic Insights into Antimycobacterial Activity (In Vitro)

While direct mechanistic studies on this compound are not extensively documented, research on related benzothiophene and benzamide derivatives points to potential pathways for their antimycobacterial effects. A key area of investigation for novel antitubercular agents is the mycobacterial cell wall, a complex and essential structure for the survival of Mycobacterium tuberculosis.

Some studies on benzothiophene carboxamides have suggested their potential to inhibit key enzymes involved in the biosynthesis of this cell wall. researchgate.net For instance, in silico docking studies have indicated that some benzo[b]thiophene derivatives may target DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), an essential enzyme in the arabinogalactan (B145846) synthesis pathway. researchgate.net Arabinogalactan is a critical component of the mycobacterial cell wall core.

Furthermore, research on N-alkyl nitrobenzamides as antimycobacterial agents has highlighted the importance of lipophilicity for activity. researchgate.net This suggests that the ability of a compound to permeate the lipid-rich mycobacterial cell wall is a crucial factor in its efficacy. researchgate.net The activity of these nitrobenzamides was also linked to potential inhibition of DprE1. researchgate.net

The general class of benzamide derivatives has been explored for a wide range of antimicrobial activities. nanobioletters.comnih.gov For example, N-(1,3,4-oxadiazol-2-yl)benzamides have been investigated as antibacterial agents against Neisseria gonorrhoeae. nanobioletters.com While the specific target of this compound in mycobacteria remains to be elucidated, the existing literature on related compounds provides a strong rationale for investigating its potential as an inhibitor of cell wall biosynthesis or other essential mycobacterial pathways.

Table 1: In Vitro Antimycobacterial Activity of Related Benzothiophene and Benzamide Derivatives

| Compound Class | Proposed Mechanism/Target | Key Findings | Reference(s) |

|---|---|---|---|

| Benzo[b]thiophene Carboxamides | Inhibition of DprE1 | Showed inhibitory activity against M. tuberculosis H37Ra and M. bovis BCG. | researchgate.net |

| N-Alkyl Nitrobenzamides | Possible inhibition of DprE1 | Activity correlated with lipophilicity, suggesting importance of cell wall permeation. | researchgate.net |

| 2,5-Disubstituted Benzimidazoles | Not fully elucidated | Showed in vitro potency against M. tuberculosis H37Rv. | |

| Benzothiazole Amides | Possible inhibition of MmpL3 | Potent activity against various mycobacterial species. |

This table is based on data for structurally related compounds and not this compound itself.

Antitumor and Antiproliferative Activity Mechanisms (In Vitro, e.g., apoptosis induction, tubulin interaction)

The antitumor potential of the this compound scaffold can be inferred from studies on related benzothiophene and N-substituted benzamide derivatives, which have been shown to induce cancer cell death through various mechanisms, primarily apoptosis and interaction with tubulin.

Apoptosis Induction: Studies on N-substituted benzamides have demonstrated their ability to induce apoptosis in cancer cells. researchgate.net The mechanism often involves the intrinsic mitochondrial pathway, characterized by the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. researchgate.netresearchgate.net This apoptotic induction by some benzamides has been shown to be preceded by a cell cycle arrest at the G2/M phase. researchgate.netresearchgate.net Notably, this process can occur independently of the p53 tumor suppressor protein, which is often mutated in cancer cells. researchgate.netresearchgate.net

Similarly, various benzothiophene derivatives have been reported to possess apoptosis-inducing properties. For instance, certain bithiophene derivatives have been shown to induce apoptosis and suppress the Akt signaling pathway, which is crucial for cell survival, in leukemia models. nanobioletters.com Other benzo[b]thiophene derivatives act as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein often overactive in cancer, leading to apoptosis and cell cycle blockade. researchgate.net Benzothiazole derivatives, which are structurally related, also induce apoptosis through the mitochondrial pathway. ui.ac.idresearchgate.net

Tubulin Interaction: A significant mechanism for the antiproliferative activity of some benzamide derivatives is their interaction with tubulin, a key protein in the formation of microtubules. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. Certain N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors. These compounds have been shown to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and exhibiting anti-vascular activity. The interaction of benzamides with tubulin has been confirmed in various systems, suggesting a common binding site for this class of compounds.

Given these findings, it is plausible that this compound could exert antitumor effects by inducing apoptosis through mitochondrial pathways and/or by inhibiting tubulin polymerization.

Table 2: In Vitro Antitumor Mechanisms of Related Benzamide and Benzothiophene Derivatives

| Compound Class | Mechanism of Action | Cellular Effects | Reference(s) |

|---|---|---|---|

| N-Substituted Benzamides | Apoptosis induction via mitochondrial pathway | Cytochrome c release, caspase-9 activation, G2/M cell cycle arrest. | researchgate.netresearchgate.net |

| N-Benzylbenzamide Derivatives | Tubulin polymerization inhibition | Binds to the colchicine (B1669291) site on β-tubulin, anti-vascular activity. | |

| Bithiophene Derivatives | Apoptosis induction, Akt pathway suppression | Cell cycle arrest, modulation of p53 and Cdk1. | nanobioletters.com |

| Benzo[b]thiophene 1,1-Dioxide Derivatives | STAT3 inhibition | Apoptosis induction, cell cycle blockade, loss of mitochondrial membrane potential. | researchgate.net |

| Benzothiazole Derivatives | Apoptosis induction via mitochondrial pathway | ROS generation, suppression of cell proliferation and metastasis. | ui.ac.idresearchgate.net |

This table is based on data for structurally related compounds and not this compound itself.

Structure-Activity Relationship (SAR) Studies for Specific Biological Endpoints

Identification of Key Pharmacophoric Features

A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. Based on studies of related compounds, several key pharmacophoric features for the this compound scaffold can be proposed.

The general structure consists of three main parts: the benzothiophene ring, the amide linker, and the benzoyl group. Each of these can be considered a pharmacophoric element.

The Benzothiophene Ring: This bicyclic system serves as a rigid scaffold. The sulfur atom can participate in hydrogen bonding or other interactions. The aromatic nature of the ring allows for π-π stacking interactions with aromatic residues in a protein's binding pocket.

The Benzoyl Group: The phenyl ring of the benzoyl group can engage in hydrophobic and π-π stacking interactions. Substitutions on this ring can significantly modulate the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity for a target.

Studies on N-benzyl benzamide derivatives as melanogenesis inhibitors have utilized 3D pharmacophore modeling to identify the key features for activity, highlighting the importance of the spatial arrangement of these functional groups.

Rational Design Based on Substituent Effects on Molecular Recognition and Biological Activity

The rational design of more potent analogs of this compound would involve modifying the substitution patterns on both the benzothiophene and the benzoyl rings.

For antimycobacterial activity , SAR studies of related compounds suggest that lipophilicity is a critical factor. researchgate.net Therefore, introducing lipophilic substituents on either aromatic ring could enhance cell wall penetration. Additionally, the presence of hydrogen bond accepting groups has been shown to be important in some series of antimycobacterial compounds.

For antitumor activity , SAR studies of various benzamide and benzothiophene derivatives have shown that the nature and position of substituents on the aromatic rings are critical. For instance, in a series of 3-(tert-butyl)-4-hydroxyphenyl benzamide derivatives, the 3-(tert-butyl)-4-hydroxyphenyl unit was found to be essential for their activity as farnesoid X receptor (FXR) antagonists. In another study on thiophene-2-carboxamide derivatives, amino substitution at the 3-position of the thiophene ring resulted in the highest antioxidant and antibacterial activity. This indicates that even small changes to the substitution pattern can have a profound impact on biological activity.

Elucidation of Structural Requirements for Modulating Specific Biological Pathways

The structural requirements for modulating specific pathways can be inferred from the mechanisms discussed in section 5.4.

To enhance apoptosis induction , modifications could be aimed at improving interaction with mitochondrial proteins or caspases. For example, if the compound acts via STAT3 inhibition, as seen with some benzo[b]thiophene derivatives, researchgate.net substitutions that enhance binding to the SH2 domain of STAT3 would be desirable.

To improve tubulin interaction , the design of new analogs would focus on optimizing the fit within the colchicine binding site of β-tubulin. SAR studies of N-benzylbenzamide tubulin inhibitors have provided detailed information on the optimal substituents for this activity. These studies often reveal that specific substitution patterns on the phenyl rings are necessary for potent inhibition of tubulin polymerization.

Future Directions in Academic Research of N 1 Benzothiophen 3 Yl Benzamide and Its Analogs

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzothiophene (B83047) derivatives is evolving towards greener and more efficient chemical processes. nih.gov Future research will prioritize the development of methodologies that reduce waste, minimize the use of hazardous materials, and are economically viable. nih.gov A key area of focus is the use of environmentally benign catalysts, such as molecular iodine, to facilitate reactions under milder conditions, which represents an attractive, eco-friendly approach for organic and medicinal chemistry. researchgate.net

Late-stage functionalization, a strategy that introduces chemical modifications at the final steps of a synthetic sequence, will be crucial. This allows for the rapid generation of diverse analogs from a common intermediate, accelerating the exploration of structure-activity relationships. Furthermore, techniques like lipase-catalyzed acylation are being explored for their high yields and sustainability. nih.gov

| Methodology | Key Features | Sustainability Aspect |

| Catalysis with Molecular Iodine | Uses an inexpensive and environmentally friendly catalyst. researchgate.net | Reduces reliance on toxic heavy-metal catalysts. |

| Late-Stage Functionalization | Introduces molecular diversity at the end of the synthesis. | Improves overall efficiency and reduces cumulative waste. |

| Enzyme-Catalyzed Reactions | Utilizes biocatalysts like lipases for specific transformations. nih.gov | Operates under mild conditions, is biodegradable, and highly selective. |

| One-Pot Syntheses | Combines multiple reaction steps into a single procedure. nih.gov | Reduces solvent usage, purification steps, and energy consumption. nih.gov |

Integration of Advanced In Silico Approaches for Deeper Mechanistic Understanding

Computational chemistry is an indispensable tool for predicting the properties and interactions of N-(1-benzothiophen-3-yl)benzamide analogs. In silico methods provide a theoretical framework to guide and accelerate experimental research. Molecular docking simulations, for example, can predict how these compounds bind to biological targets like enzymes, offering insights into their potential mechanisms of action. researchgate.netjonuns.com

These computational studies can also predict physicochemical properties, which helps in the early assessment of a compound's potential. jonuns.com By simulating interactions at the molecular level, researchers can prioritize the synthesis of compounds with the most promising characteristics, saving time and resources.

| Technique | Purpose | Expected Insight |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. researchgate.netjonuns.com | Elucidation of binding modes and key interactions with biological targets. researchgate.net |

| Pharmacokinetic Modeling | Predicts the absorption, distribution, metabolism, and excretion (ADME) of a compound. jonuns.com | Early identification of potential liabilities. jonuns.com |

| Quantum Mechanics (QM) Calculations | Determines the electronic structure and reactivity of molecules. | Understanding of reaction mechanisms and prediction of spectroscopic properties. |

Exploration of Undiscovered Molecular Targets and Biological Pathways

While the biological activities of some benzothiophene derivatives are known, a vast number of potential molecular targets and pathways remain unexplored. Future research will likely employ large-scale screening approaches to uncover new biological functions for this compound and its analogs.

High-throughput screening (HTS) of large compound libraries against diverse biological assays is a powerful method for identifying novel "hit" compounds. scispace.com Additionally, the use of chemical probes, which are specialized molecules designed to interact with specific targets, will be instrumental in target validation and understanding biological mechanisms. rjeid.comnih.gov The ultimate goal is to identify novel therapeutic targets and develop compounds with new mechanisms of action. scispace.com

| Discovery Method | Description | Potential Outcome |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific biological activity. scispace.com | Identification of novel "hits" and lead compounds for further development. scispace.com |

| Chemical Proteomics | Use of chemical probes to identify the protein targets of a compound in a complex biological sample. | Direct identification of protein binding partners and potential mechanisms of action. |

| Phenotypic Screening | Screening compounds for their effect on cell or organism physiology. | Discovery of compounds that work through novel or unknown mechanisms. |

Application of New Spectroscopic and Imaging Techniques for Real-Time Monitoring

Modern spectroscopic and imaging technologies offer unprecedented opportunities to observe molecular processes in real time. nih.gov These techniques can provide detailed information about the chemical and physical properties of this compound analogs and their behavior in various environments. semi.ac.cn

Advanced vibrational spectroscopy techniques, such as tip-enhanced Raman scattering (TERS) and infrared scattering-type scanning near-field optical microscopy (IR s-SNOM), can provide chemical information at the nanoscale. nih.gov In biological systems, fluorescence microscopy can be used to visualize the subcellular localization of fluorescently-tagged analogs, providing insights into their distribution and interaction with cellular components. researchgate.net

| Technique | Application | Information Gained |

| Tip-Enhanced Raman Scattering (TERS) | High-resolution chemical imaging of surfaces. nih.gov | Vibrational spectra for molecular identification at the nanoscale. nih.gov |

| Fluorescence Microscopy | Visualization of fluorescently-labeled molecules in biological samples. researchgate.net | Subcellular localization and dynamic tracking of compounds. |

| X-ray Crystallography | Determination of the three-dimensional structure of molecules. | Precise atomic coordinates and intermolecular interactions. |

| UV-Visible Spectroscopy | Measures the absorption of light in the ultraviolet and visible regions. ku.ac.ke | Information about electronic transitions within the molecule. ku.ac.ke |

Design of Targeted Molecular Probes for Chemical Biology Studies

The development of molecular probes from the this compound scaffold is a promising avenue for chemical biology research. ljmu.ac.uknih.gov These probes are engineered to selectively interact with and report on specific biological targets, enabling detailed studies of their function. nih.govnih.gov

A typical molecular probe incorporates a "warhead" that binds to the target, a linker, and a reporter tag (like a fluorophore or biotin) for detection. ljmu.ac.uk The design of such probes requires a deep understanding of structure-activity relationships to ensure high affinity and selectivity for the intended target. nih.gov These tools are essential for validating new drug targets and elucidating complex biological pathways. rjeid.comnih.gov

| Probe Component | Function | Example |

| Recognition Moiety | Binds specifically to the biological target of interest. | A derivative of this compound optimized for a particular enzyme. |

| Reporter Tag | Generates a detectable signal for imaging or quantification. | A fluorescent dye or a biotin (B1667282) molecule for affinity purification. ljmu.ac.uk |

| Linker | Connects the recognition moiety to the reporter tag. | A chemically stable chain that does not interfere with binding. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.